molecular formula C6H3Cl3 B084244 1,2,3-Trichlorobenzene CAS No. 12002-48-1

1,2,3-Trichlorobenzene

Cat. No.: B084244
CAS No.: 12002-48-1
M. Wt: 181.4 g/mol
InChI Key: RELMFMZEBKVZJC-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,2,3-Trichlorobenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,3-Trichlorobenzene involves its interaction with biological systems. It can act as an inhibitory extracellular ligand-gated ion channel, affecting the function of neurotransmitters such as gamma-aminobutyric acid (GABA) . This interaction can lead to various physiological effects, including neurotoxicity.

Comparison with Similar Compounds

1,2,3-Trichlorobenzene is compared with its isomers:

The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its physical properties and reactivity compared to its isomers.

Properties

IUPAC Name

1,2,3-trichlorobenzene
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InChI

InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H
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InChI Key

RELMFMZEBKVZJC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)Cl
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Molecular Formula

C6H3Cl3
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DSSTOX Substance ID

DTXSID8026193
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Molecular Weight

181.4 g/mol
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Physical Description

1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C
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Flash Point

234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c.
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Solubility

Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor
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Density

1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³
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Vapor Density

6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26
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Vapor Pressure

1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3
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Color/Form

Platelets from alcohol, White crystals

CAS No.

87-61-6, 51703-47-0, 12002-48-1
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Record name Benzene, 1,2,3-trichloro-, radical ion(1-)
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Melting Point

126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C
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Synthesis routes and methods I

Procedure details

To 400 parts of 10.5% oleum there was added a solution of 100 parts of tertiary butylbenzoylbenzoic acid in 600 parts of commercial trichlorobenzene. The solution was added gradually over a 30 minute period to the well-stirred oleum held at 80° to 90° C. After the addition was complete, the reaction mixture was stirred at 90° C for 4 hours, then poured into 2000 parts of cold water. The aqueous and organic layers were allowed to separate, and the aqueous layer was removed by decantation. After washing the organic layer twice with 800 part portions of water, the residual acidity was neutralized by stirring the organic layer with another 800 parts of water, sufficient 30% aqueous sodium hydroxide solution being added to achieve a pH above 7.0. A final 800 part water wash was applied, and the product was fractionally distilled. From 562 parts of crude product there was obtained 480 parts of trichlorobenzene, 80 parts of tertiary butylanthraquinone-containing product and 6 parts of residual high-boiling tar. The product was 98.4 % tertiary butylanthraquinone. The yield was 86% of theory.
Name
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[Compound]
Name
100
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0 (± 1) mol
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reactant
Reaction Step One
Name
tertiary butylbenzoylbenzoic acid
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reactant
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reactant
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Reaction Step Three

Synthesis routes and methods II

Procedure details

In general, the flow rate (30 mls/min) of the carrier gas (N2) and the column temperature (130° C. isothermal for 30 mins) were optimized to provide baseline resolution for the simultaneous analyses of chlorobenzene, m-dichlorobenzene, p-dichlorobenzene, o-dichlorobenzene and trichlorobenzene.
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Synthesis routes and methods III

Procedure details

Chlorine gas (400 mg, 573 millimoles) was bubbled into a solution of benzenephosphorusdichloride (789 microliters, 573 millimoles) in BPOD (10 ml) at room temperature. The initially clear colorless solution became warm and turned pale yellow, but remained clear. To this mixture was added 1,2-dichloro-3-nitrobenzene (1.0 g, 573 millimoles) and then the reaction mixture was heated to 170° C. for 5 hours. The cooled reaction mixture was then poured onto crushed ice/water (100 ml) and neutralized with 50% aqueous sodium hydroxide. After extracting with ether, the ether extracts were dried and concentrated in vacuo to yield 1,2,3-trichlorobenzene (880 mg, 94 weight %).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A flask equipped with a magnetic stir bar and a water cooled condenser with an oil bubbler was charged with 1,2,4,5-tetrachlorobenzene (648 mg, 3.0 mmol), sodium tetrahydridoborate (1135 mg, 30.0 mmol), bis(η5 -cyclopentadienyl)titanium dichloride (75 mg, 0.3 mmol) and 1-methyl-2pyrrolidine (NMP; 30.0 ml). The reaction mixture was heated at 96° C. in an oil bath. After 4.25 hours, lithium chloride (1.09 g, 30.0 mmol) was added. Aliquots were withdrawn by syringe, quenched with water, and extracted with diethyl ether. The ether layer was analyzed with the results shown in the following table. Only trichlorobenzene was produced.
Quantity
648 mg
Type
reactant
Reaction Step One
Quantity
1135 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-2pyrrolidine
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Example 3 was repeated replacing the benzene with 139.5 g of chlorobenzene. After 20 hours reaction, 25.7 g of 1,2,4-trichlorobenzene-insoluble polymer and 98.0 g of trichlorobenzene-soluble polymer were obtained. This indicates that while less reactive than benzene, chlorobenzene is also a suitable aromatic reactant.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
139.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trichlorobenzene
Reactant of Route 2
1,2,3-Trichlorobenzene
Reactant of Route 3
1,2,3-Trichlorobenzene
Reactant of Route 4
1,2,3-Trichlorobenzene
Reactant of Route 5
1,2,3-Trichlorobenzene
Reactant of Route 6
1,2,3-Trichlorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.